4-Methyl-N'-((1-methyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide
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Overview
Description
4-Methyl-N’-((1-methyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a sulfonohydrazide group, which is often utilized in various chemical reactions due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N’-((1-methyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide typically involves the condensation of 4-methylbenzenesulfonohydrazide with 1-methyl-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve advanced techniques such as column chromatography or crystallization under controlled conditions to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N’-((1-methyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonohydrazide group, where nucleophiles such as amines or thiols replace the sulfonohydrazide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-N’-((1-methyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide is utilized in several fields of scientific research:
Chemistry: As a reagent in organic synthesis, particularly in the formation of sulfonohydrazide derivatives.
Biology: Used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4-Methyl-N’-((1-methyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The sulfonohydrazide group can form stable complexes with metal ions, which is useful in catalysis and material science.
Comparison with Similar Compounds
Compared to other sulfonohydrazide compounds, 4-Methyl-N’-((1-methyl-1H-pyrazol-4-yl)methylene)benzenesulfonohydrazide is unique due to its specific structural features, such as the presence of the pyrazole ring and the methyl groups. Similar compounds include:
4-Methylbenzenesulfonohydrazide: Lacks the pyrazole moiety, making it less versatile in certain reactions.
1-Methyl-1H-pyrazole-4-carbaldehyde: Does not contain the sulfonohydrazide group, limiting its reactivity in sulfonohydrazide-specific reactions.
These structural differences influence their reactivity, stability, and applications in various fields.
Properties
IUPAC Name |
4-methyl-N-[(Z)-(1-methylpyrazol-4-yl)methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-10-3-5-12(6-4-10)19(17,18)15-13-7-11-8-14-16(2)9-11/h3-9,15H,1-2H3/b13-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJSKNIIOCDBNK-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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